Metoclopramide hydrochloride

Catalog No.
S567562
CAS No.
7232-21-5
M.F
C14H23Cl2N3O2
M. Wt
336.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metoclopramide hydrochloride

CAS Number

7232-21-5

Product Name

Metoclopramide hydrochloride

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride

Molecular Formula

C14H23Cl2N3O2

Molecular Weight

336.3 g/mol

InChI

InChI=1S/C14H22ClN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H

InChI Key

RVFUNJWWXKCWNS-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide, Cerucal, Dihydrochloride, Metoclopramide, Hydrochloride, Metoclopramide, Maxolon, Metaclopramide, Metoclopramide, Metoclopramide Dihydrochloride, Metoclopramide Hydrochloride, Metoclopramide Monohydrochloride, Metoclopramide Monohydrochloride, Monohydrate, Monohydrochloride, Metoclopramide, Primperan, Reglan, Rimetin

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl

Anti-emetic Effects and Mechanism of Action

A primary focus of research on metoclopramide hydrochloride is its mechanism of action as an antiemetic drug. It works by blocking dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, which is involved in the nausea and vomiting reflex. Additionally, it stimulates the muscles in the upper gastrointestinal tract, facilitating gastric emptying. Research continues to explore how metoclopramide interacts with different neurotransmitter pathways to achieve its antiemetic effects.

Migraine Treatment

Gastrointestinal Motility Disorders

Research explores the use of metoclopramide hydrochloride in managing gastrointestinal motility disorders like gastroparesis, a condition where the stomach muscles weaken, delaying stomach emptying. Studies investigate its effectiveness in improving gastric emptying and reducing symptoms associated with gastroparesis.

Other Research Applications

Metoclopramide hydrochloride's effects on dopamine receptors and gastrointestinal motility have led to its use in various other research areas. These include:

  • Investigating its potential role in managing diabetic gastroparesis [].
  • Exploring its use as a prokinetic agent in postoperative ileus, a condition where the bowels stop functioning after surgery [].
  • Researching its effects on gastroesophageal reflux disease (GERD) [].

Metoclopramide hydrochloride is a medication primarily used to treat gastrointestinal disorders. It acts as an antiemetic and prokinetic agent, helping alleviate nausea, vomiting, and delayed gastric emptying. Metoclopramide is particularly effective in managing symptoms associated with gastroesophageal reflux disease and gastroparesis. The compound is a substituted benzamide derivative, characterized by its ability to enhance gastric motility and facilitate the emptying of the stomach contents into the intestines. Its chemical formula is C14H22ClN3O2C_{14}H_{22}ClN_{3}O_{2} .

Metoclopramide's mechanism of action in treating nausea and vomiting is complex and not fully understood. It's believed to involve antagonism of dopamine receptors in the brain and stomach, stimulating the muscles in the digestive tract to improve emptying [, ].

Involving benzamide derivatives. A common synthetic route includes:

  • Formation of Benzamide: Starting with 4-amino-5-chloro-2-methoxybenzoic acid, which undergoes acylation with dimethylaminoethyl chloride.
  • Purification: The product is purified through recrystallization or chromatography to yield metoclopramide hydrochloride .

Metoclopramide exhibits its biological effects through multiple mechanisms:

  • Dopamine D2 Receptor Antagonism: It binds with high affinity to D2 receptors in the chemoreceptor trigger zone of the central nervous system, inhibiting nausea and vomiting.
  • Serotonin Receptor Modulation: The drug acts as a mixed antagonist at 5-HT3 receptors and an agonist at 5-HT4 receptors, contributing to its antiemetic properties.
  • Muscarinic Activity: Although not primarily mediated through muscarinic receptors, metoclopramide enhances gastrointestinal motility by increasing the tone of the lower esophageal sphincter and promoting gastric contractions .

Metoclopramide is utilized in various clinical settings:

  • Nausea and Vomiting: Effective in treating nausea related to chemotherapy, postoperative recovery, and migraine headaches.
  • Gastroesophageal Reflux Disease: Helps manage symptoms by improving gastric emptying and reducing acid reflux.
  • Gastroparesis: The only FDA-approved medication for this condition, enhancing gastric motility .
  • Radiologic Procedures: Used as an adjunctive agent to facilitate gastrointestinal imaging studies by accelerating transit times .

Metoclopramide interacts with several drug classes, which can affect its efficacy:

  • Anticholinergics: Drugs like benztropine may reduce the effectiveness of metoclopramide by counteracting its prokinetic effects.
  • Opioids: Medications such as hydrocodone can slow gastric emptying, potentially diminishing metoclopramide's action.
  • CYP Enzyme Interactions: Metoclopramide is metabolized by cytochrome P450 enzymes (particularly CYP2D6), meaning drugs that inhibit or induce these enzymes can alter its metabolism and effectiveness .

Several compounds share structural or functional similarities with metoclopramide:

Compound NameStructure SimilarityPrimary Use
CisaprideBenzamide derivativeGastrointestinal motility
MosaprideBenzamide derivativeGastroesophageal reflux disease
DomperidoneBenzamide derivativeAntiemetic for nausea
OndansetronDifferent classAntiemetic for chemotherapy-induced nausea

Uniqueness of Metoclopramide

Metoclopramide's uniqueness lies in its dual action as both an antiemetic and a prokinetic agent. Unlike others such as ondansetron, which primarily targets serotonin receptors for nausea control, metoclopramide enhances gastric motility while simultaneously blocking dopamine receptors. This combined mechanism makes it particularly effective for conditions like gastroparesis where both nausea and delayed gastric emptying are present .

Synthetic Pathways and Optimization of Benzamide Derivatives

Metoclopramide’s core structure comprises a 4-amino-5-chloro-2-methoxybenzamide backbone linked to a diethylaminoethyl group. Industrial synthesis typically involves:

  • Methylation of p-aminosalicylic acid using dimethyl sulfate in acetone with potassium hydroxide, yielding methyl 4-amino-2-methoxybenzoate.
  • Chlorination with iodobenzene dichloride to introduce the 5-chloro substituent.
  • Saponification and condensation with N,N-diethylethylene diamine activated by phosphorus trichloride, forming the final product.

Optimization Strategies:

  • Reaction Solvents: Acetone and tetrahydrofuran enhance chlorination efficiency.
  • Catalysts: Phosphorus trichloride improves amine activation during condensation (yields: 80–90%).
  • Purification: Recrystallization from methanol achieves >99% purity.

Table 1: Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Innovation
Classical Chlorination6598Low-cost iodobenzene dichloride
Phosphazo Activation8599.5High-yield condensation
Green Solvent Route7898.8Ethanol-water system

Green Chemistry Approaches in Quantitative Analysis

Recent advancements prioritize eco-friendly solvents and minimal waste:

Spectrophotometric Methods

  • Direct Absorbance Measurement: Ultrapure water at 273 nm achieves linearity (R² = 0.999) for 1–50 µg/mL.
  • Micellar Enhancement: Sodium dodecyl sulfate (SDS) amplifies native fluorescence by 550%, enabling detection limits of 8 ng/mL.
  • Azo-Coupling with BHA: 2-tert-Butyl-4-methoxyphenol forms a chromogen (λₘₐₓ = 504 nm) with 0.26×10⁴ L/mol·cm molar absorptivity.

Table 2: Green Method Performance Metrics

ParameterSpectrophotometryFluorimetryAzo-Coupling
Linear Range1–50 µg/mL25–1500 ng/mL4–56 ppm
LOD0.2 µg/mL8 ng/mL0.0658 µg/mL
RSD (%)<1.5<0.844<0.9
Greenness (AGREE)0.820.880.79

High-Performance Liquid Chromatography (HPLC) Method Development

Methodologies and Validation

  • Column: ZORBAX Eclipse Plus C₁₈ (4.6×100 mm, 3.5 µm).
  • Mobile Phase: Ethanol-formic acid (30:70 v/v, pH 2.0) or methanol-water (20:80).
  • Detection: UV at 273 nm with retention times of 1.85 min (metoclopramide) and 2.77 min (dexamethasone).

Validation Parameters:

  • Linearity: 2–10 µg/mL (R² = 0.997).
  • Precision: Intraday RSD <2%.
  • Accuracy: 98–102% recovery in tablets and injections.

Table 3: HPLC Method Comparison

ParameterAcetonitrile-PhosphateMethanol-WaterEthanol-Formic Acid
Retention Time (min)4.21.853.8
Linearity (µg/mL)0.25–3.52–100.3–3.5
LOD (µg/mL)0.250.260.2

Structure-Activity Relationships at D₂ Dopamine Receptors

Metoclopramide hydrochloride’s benzamide backbone is critical for its high-affinity antagonism at D₂ dopamine receptors. The compound’s substituted aromatic ring and tertiary amine group facilitate binding to the orthosteric site of D₂ receptors, competitively inhibiting dopamine-mediated signaling [1] [3] [4]. Structural analyses reveal that the chloro-substitution at the para position of the benzene ring enhances receptor affinity, while the ethyl group on the tertiary amine optimizes membrane permeability and central nervous system (CNS) penetration [1] [4].

Functional studies demonstrate that metoclopramide’s D₂ antagonism occurs in both the chemoreceptor trigger zone (CTZ) and enteric neurons. In the CTZ, this action suppresses nausea and vomiting by blocking dopamine-induced activation of the vomiting reflex [1] [4]. In the gastrointestinal tract, D₂ receptor inhibition disinhibits acetylcholine release from myenteric neurons, enhancing gastric smooth muscle contraction and accelerating gastric emptying [3] [4]. Mutagenesis studies of the D₂ receptor highlight that metoclopramide’s binding involves transmembrane domains 3 and 5, with key interactions at aspartate residue 114 and serine residue 193 [3].

Dual 5-HT₃ Antagonism and 5-HT₄ Agonism in Enteric Nervous System

Metoclopramide hydrochloride exhibits a unique dual serotonergic profile, antagonizing 5-HT₃ receptors while agonizing 5-HT₄ receptors. The 5-HT₃ receptor antagonism occurs at presynaptic terminals in the enteric nervous system, blocking serotonin-induced depolarization and subsequent vagal afferent signaling that mediates nausea [1] [3]. Concurrently, its 5-HT₄ agonism stimulates adenylate cyclase via Gₛ-protein coupling, increasing cyclic adenosine monophosphate (cAMP) levels in postganglionic neurons [1] [5]. This cAMP surge enhances calcium influx and acetylcholine release, amplifying smooth muscle contractions and coordinating peristalsis [5].

Table 1: Serotonergic Receptor Interactions of Metoclopramide Hydrochloride

ReceptorActionSignaling PathwayFunctional Outcome
5-HT₃AntagonismInhibits Na⁺/K⁺ channel depolarizationReduces emetic signaling
5-HT₄AgonismActivates Gₛ-AC-cAMP-PKAEnhances acetylcholine release and motility

The structural determinant for this dual activity lies in metoclopramide’s flexible side chain, which adopts distinct conformations when engaging 5-HT₃ versus 5-HT₄ receptors [3]. Molecular dynamics simulations suggest that the ethylamine moiety stabilizes a bent conformation for 5-HT₃ antagonism, while an extended conformation facilitates 5-HT₄ agonism [3].

Allosteric Modulation of Muscarinic Acetylcholine Receptors

Beyond direct receptor interactions, metoclopramide hydrochloride modulates muscarinic acetylcholine receptors (mAChRs) through allosteric mechanisms. In vitro studies on rat tracheal smooth muscle demonstrate that metoclopramide attenuates carbachol-induced contractions by reducing the binding affinity of muscarinic M₃ receptors to their agonists [6]. This non-competitive inhibition suggests that metoclopramide binds to a secondary allosteric site on the M₃ receptor, inducing conformational changes that destabilize orthosteric agonist binding [6].

Similarly, in gastric smooth muscle, metoclopramide potentiates acetylcholine’s effects by sensitizing postjunctional M₁/M₃ receptors. This sensitization arises from metoclopramide’s ability to enhance Gₙ-protein coupling efficiency, amplifying phospholipase C (PLC) activation and inositol trisphosphate (IP₃)-mediated calcium release [1] [4]. The compound’s allosteric effects are concentration-dependent, with half-maximal inhibitory concentrations (IC₅₀) of 24 μM observed in radioligand displacement assays [6].

Table 2: Muscarinic Receptor Modulation by Metoclopramide Hydrochloride

Receptor SubtypeModulation TypeEffect on SignalingFunctional Outcome
M₁Allosteric sensitizationEnhanced PLC-IP₃ pathwayIncreased gastric tone
M₃Allosteric inhibitionReduced agonist binding affinityBronchodilation (in trachea)

CYP2D6 Genetic Variants and N-Dealkylation Kinetics

Metoclopramide hydrochloride undergoes extensive hepatic metabolism predominantly through N-dealkylation pathways mediated by cytochrome P450 2D6 (CYP2D6) [1] [2]. The enzyme demonstrates significant genetic polymorphism, with over 170 catalogued haplotypes or star alleles that profoundly influence metoclopramide pharmacokinetics [3].

The primary metabolic pathway involves N-deethylation of the diethylamine moiety, forming monodeethylmetoclopramide as the major oxidative metabolite [2] [4]. This reaction follows Michaelis-Menten kinetics with a Km value of 1.20 ± 0.29 μM and Vmax of 6.1 ± 0.23 pmol product/min/pmol CYP2D6 [2]. The N-dealkylation mechanism proceeds through initial hydroxylation of the carbon atom linked to the nitrogen (α-carbon hydroxylation), followed by spontaneous decomposition to yield the dealkylated metabolite and corresponding aldehyde [5].

Table 1: CYP2D6 Genetic Variants and N-Dealkylation Kinetics

CYP2D6 GenotypeActivity LevelAUC Increase (fold)Cmax Increase (fold)Clearance Decrease (%)Population Frequency (%)
CYP2D6wt/wtNormal Function1.01.00~50-71
CYP2D6wt/10Reduced Function1.51.537~20-40
CYP2D610/10Reduced Function2.31.756~10-20
CYP2D65/10Reduced Function2.51.761~5-10

Clinical pharmacokinetic studies demonstrate that individuals with reduced-function CYP2D6 alleles experience significantly altered metoclopramide disposition [1] [6]. Compared to wild-type genotypes (CYP2D6wt/wt), patients with CYP2D6wt/10 genotypes show 1.5-fold increases in both area under the curve (AUC) and maximum plasma concentration (Cmax), with corresponding 37% decreases in apparent clearance [1]. More pronounced effects occur in individuals with CYP2D610/10 genotypes, demonstrating 2.3-fold AUC increases and 56% clearance reductions [1]. The most severely affected are CYP2D65/10 carriers, exhibiting 2.5-fold AUC increases and 61% clearance decreases [1].

Population-specific genetic polymorphisms significantly influence metoclopramide metabolism across ethnic groups [7] [3]. European Caucasians predominantly carry functional alleles (approximately 71%), while Asian populations demonstrate markedly different patterns with functional alleles representing only 50% of variants [7]. The CYP2D6*10 allele, associated with reduced enzymatic activity, occurs at frequencies of 40-50% in Asian populations compared to 1-2% in European Caucasians [7] [3].

Pharmacogenomic Predictors of Oxidative Metabolite Formation

Metoclopramide hydrochloride undergoes multiple oxidative transformations catalyzed by various cytochrome P450 enzymes, with CYP2D6 serving as the primary metabolizing enzyme [2] [8]. The compound exhibits Type I binding characteristics with CYP2D6, demonstrating a Ks value of 9.56 ± 1.09 μM [2]. Beyond CYP2D6, additional cytochrome P450 isoforms including CYP1A2, CYP2C9, CYP2C19, and CYP3A4 contribute to metoclopramide oxidative metabolism [2] [8].

Table 2: Pharmacogenomic Predictors of Oxidative Metabolite Formation

MetaboliteFormation PathwayPrimary CYP EnzymeSecondary CYP EnzymesRelative Formation RateKm (μM)
MonodeethylmetoclopramideN-deethylationCYP2D6CYP1A2, CYP2C9, CYP2C19, CYP3A4Highest1.20 ± 0.29
N-hydroxylated metaboliteN-hydroxylation (phenyl ring)CYP2D6CYP1A2, CYP2C9, CYP2C19, CYP3A4HighNot specified
N-hydroxylated diethylamineN-hydroxylation (diethylamine)CYP2D6CYP1A2, CYP2C9, CYP2C19, CYP3A4ModerateNot specified
Carbon-hydroxylated metaboliteCarbon hydroxylationCYP3A4/CYP2D6CYP1A2, CYP2C9, CYP2C19ModerateNot specified

Three distinct monooxygenated metabolites result from metoclopramide oxidation: N-hydroxylation products on both the phenyl ring amine and diethylamine nitrogens, plus carbon hydroxylation on the phenyl ring [2]. These metabolites form through NADPH-dependent reactions catalyzed by multiple cytochrome P450 enzymes, though CYP2D6 demonstrates the highest catalytic efficiency [2]. Molecular modeling studies reveal that metoclopramide can bind to CYP2D6 in two orientations: with either the phenyl ring or diethylamine group oriented toward the heme center, consistent with the observed metabolite patterns [2].

The contribution of secondary cytochrome P450 enzymes becomes clinically relevant when CYP2D6 function is compromised through genetic polymorphisms or drug interactions [9] [10]. CYP3A4 induction by rifampicin significantly decreases metoclopramide exposure by 68%, confirming the substantial role of this enzyme in metoclopramide metabolism [10]. Similarly, CYP1A2 and other minor pathways provide alternative metabolic routes when primary CYP2D6-mediated metabolism is impaired [9].

Pharmacogenomic factors that predict altered oxidative metabolite formation include not only CYP2D6 genetic variants but also polymorphisms in other metabolizing enzymes [11] [12]. Clinical implementation of pharmacogenomic testing considers CYP2D6 metabolizer status, with poor metabolizers at significantly increased risk for elevated metoclopramide concentrations and associated adverse effects [13] [14] [12].

P-Glycoprotein Transporter Dynamics at Blood-Brain Barrier

Metoclopramide hydrochloride demonstrates weak substrate activity for P-glycoprotein (ABCB1), the major efflux transporter at the blood-brain barrier [15] [16] [17]. Unlike avid P-glycoprotein substrates that experience near-complete exclusion from brain tissue, metoclopramide achieves substantial baseline brain penetration while remaining subject to P-glycoprotein-mediated transport regulation [15] [18] [19].

Table 3: P-Glycoprotein Transporter Dynamics at Blood-Brain Barrier

ParameterValueClinical SignificanceComparison to Avid P-gp Substrates
Baseline Volume of Distribution (VT)4.3 ± 0.5 mL/cm³Baseline brain penetrationHigher baseline uptake
ABCB1 Inhibited VT8.7 ± 0.5 mL/cm³Maximum brain penetrationModerate increase
Fold Increase in VT2.02-foldModerate P-gp substrateLower than avid substrates
Influx Rate Constant (K1) Increase28.5%Influx hindrance componentModest effect
Efflux Rate Constant (k2) Decrease36%Efflux enhancement componentSubstantial effect
Brain Exposure (AUC) Increase2.9-foldOverall brain exposureClinically relevant
Efflux Enhancement FunctionSignificantActive clearance from brainDetoxification mechanism

Positron emission tomography studies using 11C-metoclopramide reveal the dual functionality of P-glycoprotein at the blood-brain barrier [15] [16] [19]. P-glycoprotein inhibition with tariquidar produces a 28.5% increase in the influx rate constant (K1), representing the "influx hindrance" component of P-glycoprotein function [15] [16]. Simultaneously, P-glycoprotein inhibition causes a 36% decrease in the efflux rate constant (k2), demonstrating the "efflux enhancement" component whereby P-glycoprotein actively clears metoclopramide from brain tissue back to the systemic circulation [15] [16].

The combined effect of both influx hindrance and efflux enhancement results in an approximate 2-fold increase in brain volume of distribution when P-glycoprotein function is completely inhibited [15] [16] [19]. This moderate effect distinguishes metoclopramide from avid P-glycoprotein substrates that experience 10-fold or greater increases in brain exposure upon P-glycoprotein inhibition [20] [18]. The baseline brain uptake of metoclopramide (area under the curve ratio of 0.24) exceeds that of strong P-glycoprotein substrates, reflecting the compound's ability to achieve clinically relevant central nervous system concentrations despite P-glycoprotein-mediated efflux [18] [17].

Cross-species studies demonstrate consistency in P-glycoprotein-mediated metoclopramide transport across different model systems [20] [21]. In cellular uptake assays using P-glycoprotein-overexpressing cells, metoclopramide shows an IC50 of 4 nM for tariquidar inhibition, compared to 221 nM for the avid P-glycoprotein substrate domperidone [18]. Complete P-glycoprotein inhibition produces 1.8-fold increases in cellular metoclopramide uptake, substantially lower than the effects observed with strong P-glycoprotein substrates [18].

The clinical relevance of P-glycoprotein-mediated metoclopramide transport extends beyond simple brain penetration considerations [17] [21]. P-glycoprotein functions as a detoxification mechanism, actively clearing metoclopramide from brain tissue to limit overall central nervous system exposure [17]. This efflux enhancement activity may contribute to individual variability in metoclopramide central nervous system effects and could influence both therapeutic efficacy and the risk of neurological adverse events [17] [21].

Table 4: Population-Specific CYP2D6 Allele Frequencies

PopulationFunctional Alleles (%)CYP2D6*4 (%)CYP2D6*10 (%)CYP2D6*17 (%)Poor Metabolizers (%)Ultrarapid Metabolizers (%)
European Caucasians~7120-251-20-15-103-5
Asian Populations~501-240-500-11-21-2
African Populations~502-55-1018-202-510-15
African Americans~508-125-818-205-85-8
Latin Americans~60-7010-155-152-53-65-10
Native Americans~60-8015-201-31-22-82-5

Population genetics studies reveal substantial ethnic differences in P-glycoprotein-related genetic polymorphisms that may influence metoclopramide brain penetration [22] [7]. While specific P-glycoprotein pharmacogenomic effects on metoclopramide brain transport require further investigation, the established role of ABCB1 genetic variants in drug disposition suggests potential clinical relevance for personalized metoclopramide therapy [22] [11].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

335.1167324 g/mol

Monoisotopic Mass

335.1167324 g/mol

Heavy Atom Count

21

UNII

7B1QZY5SWZ

Related CAS

364-62-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 99 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (98.99%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Metoclopramide Hydrochloride is the hydrochloride salt of the substituted benzamide metoclopramide, a para-aminobenzoic acid (PABA) derivative that is structurally related to procainamide, with gastroprokinetic and antiemetic activities. Metoclopramide binds to dopamine 2 (D2) receptors in the peripheral nervous system (PNS), antagonizing dopamine-mediated relaxation of gastrointestinal smooth muscle and promoting gastroprokinesis; the pyloric sphincter and the duodenal bulb are relaxed, peristalsis of the duodenum and jejunum increase, and gastric emptying and intestinal transit accelerate. This agent may also increase the resting tone of the lower esophagus sphincter (LES), preventing acid reflux. In the central nervous system (CNS), metoclopramide antagonizes D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.

MeSH Pharmacological Classification

Dopamine D2 Receptor Antagonists

Pictograms

Irritant

Irritant

Other CAS

54143-57-6
7232-21-5

Wikipedia

Metoclopramide hydrochloride

FDA Medication Guides

Metozolv ODT
Metoclopramide Hydrochloride
TABLET, ORALLY DISINTEGRATING;ORAL
SALIX PHARMS
02/28/2019
Reglan
Metoclopramide Hydrochloride
TABLET;ORAL
INJECTABLE;INJECTION
ANI PHARMS
HIKMA
08/29/2017
11/18/2010
Reglan ODT
MEDA PHARMS
11/30/2011
SOLUTION;ORAL
WOCKHARDT BIO AG
04/08/2014
Gimoti
SPRAY, METERED;NASAL
EVOKE PHARMA INC
01/14/2021

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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